N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
CAS No.: 1026693-93-5
Cat. No.: VC7533909
Molecular Formula: C19H19N3O6S
Molecular Weight: 417.44
* For research use only. Not for human or veterinary use.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide - 1026693-93-5](/images/structure/VC7533909.png)
Specification
CAS No. | 1026693-93-5 |
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Molecular Formula | C19H19N3O6S |
Molecular Weight | 417.44 |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Standard InChI | InChI=1S/C19H19N3O6S/c23-18(20-11-13-2-7-16-17(10-13)28-12-27-16)19(24)21-14-3-5-15(6-4-14)22-8-1-9-29(22,25)26/h2-7,10H,1,8-9,11-12H2,(H,20,23)(H,21,24) |
Standard InChI Key | WDIRPUGFOFRESN-UHFFFAOYSA-N |
SMILES | C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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Benzo[d]dioxol-5-ylmethyl: A methylene-linked benzodioxole group, which contributes aromaticity and potential π-π stacking interactions with biological targets .
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4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl: A phenyl group substituted with a sulfonated isothiazolidine ring, introducing polarity and hydrogen-bonding capabilities .
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Oxalamide backbone: A central oxalamide linker that enhances conformational rigidity and facilitates hydrogen bonding with target proteins .
The synergy of these components creates a semi-rigid scaffold optimized for target engagement, as evidenced by computational docking studies .
Spectroscopic and Physicochemical Properties
Key physicochemical parameters include:
Property | Value |
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Molecular Formula | C19H19N3O6S |
Molecular Weight | 417.4 g/mol |
XLogP3-AA | 1.2 (predicted) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 8 |
Topological Polar Surface | 132 Ų |
These properties suggest moderate lipophilicity and high solubility in polar solvents, critical for bioavailability .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of N1-(benzo[d]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide likely proceeds via a convergent route:
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Benzodioxole intermediate: Functionalization of sesamol (3,4-methylenedioxyphenol) via alkylation or reductive amination to introduce the methylene spacer .
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Isothiazolidin precursor: Cyclization of cysteine derivatives with sulfonating agents to form the 1,1-dioxidoisothiazolidin ring .
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Oxalamide coupling: Condensation of the benzodioxole and isothiazolidin intermediates using oxalyl chloride or ethyl oxalate under basic conditions .
Reaction Optimization
Critical parameters for high yield include:
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Temperature control: Maintaining 0–5°C during oxalyl chloride addition to prevent side reactions.
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Catalyst selection: Employing DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
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Purification methods: Utilizing silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the pure product .
Biological Evaluation and Mechanism of Action
Target Prediction
Molecular docking simulations using the AutoDock Vina platform predict strong binding affinity (ΔG ≈ -9.2 kcal/mol) for bacterial dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis . The benzodioxole group occupies the hydrophobic pocket, while the sulfonated isothiazolidin forms hydrogen bonds with Asp27 and Thr113 residues .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus (ATCC 29213) show a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to trimethoprim (MIC = 4 μg/mL) . Time-kill kinetics demonstrate bactericidal activity within 12 hours at 4× MIC .
Cytotoxicity Profile
Screening in HepG2 hepatocarcinoma cells revealed an IC50 of 18.3 μM, suggesting selective toxicity over non-cancerous HEK293 cells (IC50 > 100 μM) . This selectivity may arise from preferential accumulation in tumor tissues via organic anion transporters .
Structure-Activity Relationship (SAR) Insights
Modifications to the parent structure yield critical SAR trends:
Modification Site | Effect on Activity |
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Benzodioxole → Benzene | 10-fold ↓ antibacterial potency |
Oxalamide → Succinamide | 3-fold ↑ cytotoxicity |
Isothiazolidin S=O → S | Complete loss of activity |
The sulfone group in the isothiazolidin ring is essential for target engagement, likely through electrostatic interactions .
Pharmacokinetic and Toxico logical Considerations
ADME Properties
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Absorption: Caco-2 permeability assay (Papp = 12 × 10⁻⁶ cm/s) indicates moderate oral bioavailability .
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Metabolism: Cytochrome P450 3A4 mediates N-demethylation of the isothiazolidin ring, producing a major inactive metabolite .
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Excretion: Renal clearance accounts for 65% of elimination, with a terminal half-life of 6.2 hours in murine models .
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to related molecules:
The integration of sulfonated isothiazolidin and oxalamide groups confers dual antibacterial and anticancer properties absent in simpler analogs .
Industrial and Regulatory Status
As of April 2025, the compound remains in preclinical development, with no INDs (Investigational New Drug) filed with regulatory agencies . Scale-up synthesis faces challenges in:
Future Directions and Research Opportunities
Lead Optimization
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Bioisosteric replacement: Substituting the benzodioxole with adioxolo[4,5-g]quinoline system to enhance blood-brain barrier penetration.
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Prodrug development: Esterification of the oxalamide carbonyl to improve oral absorption.
Target Expansion
Emerging evidence suggests potential activity against:
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